molecular formula C27H19NO2 B11081301 N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide

N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide

Cat. No.: B11081301
M. Wt: 389.4 g/mol
InChI Key: HJQLPLYHFUUZEI-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorenone moiety and a diphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with diphenylacetamide under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-oxo-9H-fluoren-2-yl)-N’-phenylurea
  • N-(9H-fluoren-9-yl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide
  • N-[(7-{[(1-carboxy-2-methylpropyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-yl)sulfonyl]valine

Uniqueness

N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide stands out due to its unique combination of a fluorenone moiety and a diphenylacetamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H19NO2

Molecular Weight

389.4 g/mol

IUPAC Name

N-(9-oxofluoren-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C27H19NO2/c29-26-23-14-8-7-13-21(23)22-16-15-20(17-24(22)26)28-27(30)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H,(H,28,30)

InChI Key

HJQLPLYHFUUZEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O

Origin of Product

United States

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